

# Executive Summary & Strategic Significance

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## Compound of Interest

Compound Name:	3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS No.:	1704066-79-4
Cat. No.:	B1406921

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In the landscape of modern medicinal chemistry, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid serves as a high-value pharmacophore building block. Its specific substitution pattern—combining a lipophilic isopropoxy group with electron-withdrawing halogen atoms (Cl, F)—is designed to optimize ligand binding affinity in hydrophobic pockets of protein targets, particularly kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS).

This guide provides a rigorous technical framework for the characterization, handling, and validation of this reagent. As a boronic acid, it exhibits dynamic equilibrium with its cyclic trimer (boroxine), a phenomenon that often confounds standard purity assays. This document outlines the protocols necessary to distinguish intrinsic impurity from thermodynamic artifacts.

## Chemical Identity & Physical Properties

Property	Specification	Technical Insight
Appearance	White to off-white solid	Coloration often indicates oxidation of the phenol ether moiety.
Solubility	DMSO, Methanol, THF	Limited water solubility; protic solvents promote boroxine-acid equilibrium.
Melting Point	160–165 °C (Decomposes)	Broad range due to dehydration; not a primary purity indicator.
Storage	2–8 °C, Inert Atmosphere	Hygroscopic. Moisture promotes variable stoichiometry (anhydride formation).

## Critical Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Validation

NMR is the gold standard for this compound because HPLC can be misleading due to on-column interaction and boroxine formation.

- Solvent: DMSO-d  
  
(Preferred to stabilize the monomeric acid form).
- F NMR (Diagnostic): The fluorine atom at the 2-position provides a clean, singlet-like signal (decoupled) or multiplet (coupled) that is highly sensitive to the electronic environment, making it perfect for detecting regioisomers (e.g., 2-Cl, 4-F impurities).
- H NMR Key Signals:
  - Isopropoxy Group: Septet at  
  
~4.5 ppm (1H), Doublet at  
  
~1.3 ppm (6H).

- Aromatic Protons: Two distinct doublets (or multiplets depending on F-coupling) in the 7.0–7.5 ppm region.
- Boronic Acid Protons: Broad singlet at 8.0–8.5 ppm (2H). Note: This peak may disappear or shift if water is present.

## HPLC Purity Profiling (The "Boroxine Trap")

Challenge: Boronic acids can dehydrate on the column or during sample prep, appearing as multiple peaks (monomer vs. trimer) or causing severe tailing. Solution: Use a modified mobile phase to force the equilibrium to the monomer.

Protocol:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase A: Water + 0.1% Formic Acid + 1% Pinacol (Optional but effective).
  - Expert Tip: Adding a diol like pinacol or sorbitol to the mobile phase converts the boronic acid in situ to a stable ester, resulting in a single, sharp peak.
- Mobile Phase B: Acetonitrile.
- Detection: UV at 220 nm and 254 nm.

## Mass Spectrometry (MS)

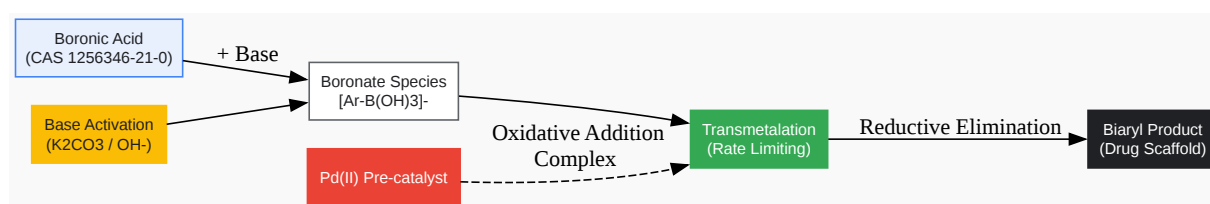
- Ionization: ESI (Negative Mode is often more sensitive for boronic acids).
- Observation: Expect (231 m/z).
- Artifacts: You will likely observe (Dimer) and (Boroxine) clusters. These are ionization artifacts, not necessarily bulk impurities.

## Mechanism of Action: Suzuki-Miyaura Coupling

This compound is exclusively used as a nucleophilic partner in Palladium-catalyzed cross-coupling. The sterics of the isopropoxy group at position 3 and the electronics of the halogens require specific catalytic systems (e.g., Pd(dppf)Cl

or Buchwald precatalysts) to prevent protodeboronation.

Visualizing the Workflow:



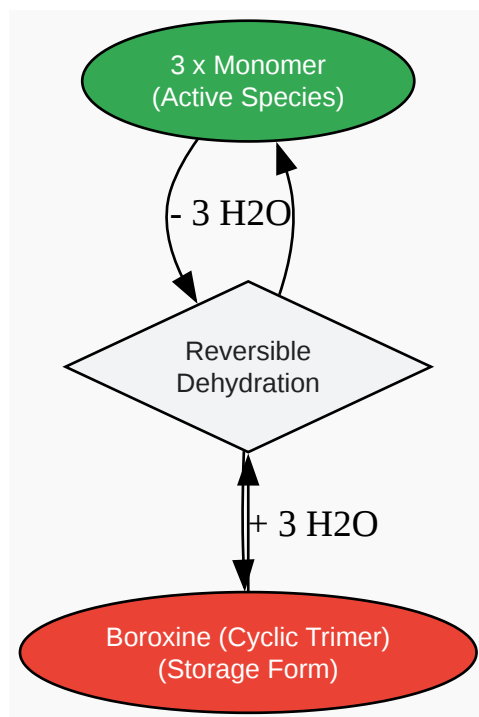
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Figure 1: Activation pathway of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki coupling. The formation of the quaternary boronate species is critical for transmetalation.

## Handling & Stability: The Dehydration Equilibrium

A common error in QC is rejecting a batch due to "unknown impurities" that are actually the boroxine trimer. This equilibrium is reversible.

Visualizing the Equilibrium:



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Figure 2: Thermodynamic equilibrium between the boronic acid monomer and its cyclic anhydride (boroxine). This conversion is driven by heat and vacuum drying.

Expert Recommendation: If the melting point is low or the elemental analysis for Carbon is high, the sample likely contains a significant fraction of boroxine. This does not affect synthetic utility, as the trimer hydrolyzes back to the monomer under the aqueous basic conditions of the Suzuki reaction.

## References

- Chemical Identity: 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid. US Biological, Catalog #431466.[1][2]
- Boronic Acid Characterization: Hall, D. G. (Ed.).[1][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium mechanics).
- Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Catalog Verification: ChemBuyersGuide, Entry for CAS 1256346-21-0.

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## Sources

- 1. [usbio.net](https://usbio.net) [[usbio.net](https://usbio.net)]
- 2. [usbio.net](https://usbio.net) [[usbio.net](https://usbio.net)]
- 3. US10457666B2 - Stable crystal form of tipiracil hydrochloride and crystallization method for the same - Google Patents [[patents.google.com](https://patents.google.com)]
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